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DM4-Sme

Microtubule Dynamics Tubulin Inhibition Mitotic Arrest

Quantifying disulfide-linked ADC metabolites? DM4-Sme is the predominant tumor-associated maytansinoid released from cleavable linkers-unlike DM1-based ADCs which lack this metabolite. Essential reference standard for HPLC-DAD/LC-MS/MS method validation (LOD 0.025 μg/mL). - KB cell IC₅₀: 0.026 nM (cytotoxicity validated) - Tubulin polymerization IC₅₀: 1.7 μM - Co-crystal structure available (PDB 7E4Y) - Supports linker optimization & bystander effect studies

Molecular Formula C39H56ClN3O10S2
Molecular Weight 826.5 g/mol
Cat. No. B2878631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM4-Sme
Molecular FormulaC39H56ClN3O10S2
Molecular Weight826.5 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1
InChIKeyLTLNAIFGVAUBEJ-SIDGEOBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DM4-Sme (S-Methyl-DM4) Maytansinoid ADC Payload: Quantitative Differentiation for Scientific Procurement


DM4-Sme (S-methyl-DM4; CAS 796073-68-2) is the intracellular S-methylated metabolite of the maytansinoid DM4, a potent microtubule-depolymerizing agent and cytotoxic payload in antibody-drug conjugates (ADCs). Unlike its parent DM4, DM4-Sme is the predominant tumor-associated metabolite released from disulfide-linked ADCs and exhibits distinct tubulin-binding and aggregation properties relative to both maytansine and S-methyl-DM1 [1]. It is widely utilized as a cytotoxic warhead in ADC research and development, with well-characterized in vitro cytotoxicity (KB cell IC₅₀ = 0.026 nM) and validated analytical methodologies for quantification in biological matrices [2][3].

S-methylated DM4 metabolite predominant in tumor-associated ADC payload release
Microtubule dynamic instability suppression with distinct reported profile vs. maytansine and S-methyl-DM1
Reference standard for co-detection analytical methods (HPLC-DAD, LC-MS/MS) in DM4-ADC research

Why DM4-Sme Cannot Be Substituted by DM4, DM1, or Other Maytansinoids in ADC Workflows


Maytansinoid payloads exhibit non-overlapping biophysical and metabolic profiles that critically impact ADC design, linker selection, and in vivo performance. DM4-Sme differs fundamentally from its parent DM4 in being a stable S-methylated metabolite that persists in the tumor microenvironment, whereas DM1-based ADCs do not generate an equivalent S-methyl-DM1 species. Furthermore, DM4-Sme induces distinct tubulin aggregation and suppresses microtubule dynamic instability to a degree that differs quantitatively from both maytansine and S-methyl-DM1. These differences render direct substitution among maytansinoids invalid for applications requiring precise control over payload release, analytical quantitation, or mechanistic interpretation of tubulin-targeting effects [1][2].

DM4-Sme (this product)
Potential substitute
Stable S-methyl metabolite released from disulfide-linked ADCs
DM4 is not methylated; DM1-based ADCs do not generate an S-methyl-DM1 equivalent. Metabolite profile differs.
Distinct tubulin aggregation propensity at suprapharmacologic concentrations
S-methyl-DM1 induces less extensive tubulin aggregation. May alter intracellular trafficking interpretation.
Intermediate polymerization inhibition (reported IC₅₀ profile) and dynamic instability suppression
Maytansine and S-methyl-DM1 exhibit differing quantitative profiles; mechanistic readouts may not transfer.

DM4-Sme Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


DM4-Sme Suppresses Microtubule Dynamic Instability More Potently than Maytansine

In a direct comparative study using purified microtubule protein, S-methyl-DM4 (DM4-Sme) at 100 nM suppressed microtubule dynamic instability by 73%, compared to 45% suppression by maytansine at the same concentration [1]. S-methyl-DM1 produced 84% suppression under identical conditions, placing DM4-Sme between the two agents in terms of dynamic instability suppression but significantly more effective than the parent natural product maytansine.

Dynamic Instability Suppression
Head-to-head
73% vs. 45% vs. 84% suppression at 100 nM
Reported higher suppression than maytansine; supports microtubule dynamics study context
Purified tubulin in vitro; 100 nmol/L
Microtubule Dynamics Tubulin Inhibition Mitotic Arrest

DM4-Sme Exhibits Intermediate Polymerization Inhibition with a Defined IC₅₀ Relative to Maytansine and S-Methyl-DM1

In a head-to-head microtubule polymerization assay, S-methyl-DM4 (DM4-Sme) inhibited assembly with an IC₅₀ of 1.7 ± 0.4 μM, compared to 1 ± 0.02 μM for maytansine and 4 ± 0.1 μM for S-methyl-DM1 [1]. DM4-Sme did not achieve complete inhibition even at 20 μM, plateauing at 75% inhibition, whereas maytansine achieved nearly complete inhibition at 3 μM [1].

Polymerization IC₅₀
Head-to-head
1.7 ± 0.4 µM vs. maytansine 1 ± 0.02 µM vs. S-methyl-DM1 4 ± 0.1 µM
Intermediate assembly blockade profile reported; supports tubulin polymerization endpoint review
Microtubule protein 3 mg/mL, 30°C
Tubulin Polymerization Microtubule Assembly IC₅₀ Comparison

DM4-Sme Induces More Extensive Tubulin Aggregation than S-Methyl-DM1 at Suprapharmacologic Concentrations

At concentrations ≥2 μM, S-methyl-DM4 (DM4-Sme) induced more extensive tubulin aggregate formation than S-methyl-DM1, as visualized by transmission electron microscopy [1]. Maytansine did not induce aggregates at any concentration tested. At 2 μM, S-methyl-DM1 produced only a small number of small aggregates, while S-methyl-DM4 generated larger and more numerous aggregates; this differential aggregation persisted at 20 μM [1].

Tubulin Aggregation
Head-to-head
Extensive aggregates ≥2 µM vs. limited small aggregates (S-methyl-DM1); maytansine no aggregates
Distinct aggregation propensity; may influence intracellular behavior interpretations
TEM, 3000× magnification
Tubulin Aggregation Electron Microscopy Off-Target Effects

DM4-Sme Is a Unique Tumor-Specific Metabolite Absent in DM1-Based ADC Processing

In vivo tumor processing of disulfide-linked huC242-SPDB-DM4 yielded three target-dependent metabolites: lysine-Nε-SPDB-DM4, DM4, and S-methyl-DM4. In contrast, the corresponding huC242-SPP-DM1 conjugate generated lysine-Nε-SPP-DM1 and DM1, but no S-methyl-DM1 was detected [1]. The lipophilic metabolites DM4 and S-methyl-DM4 were approximately 1000-fold more cytotoxic than the hydrophilic lysine-Nε-linker-maytansinoids when added extracellularly [1].

Tumor Metabolite Identity
Reported
S-methyl-DM4 detected; no S-methyl-DM1 from DM1-ADC
Unique metabolite enables DM4-ADC-specific payload release monitoring; substitution precludes relevant PK/PD markers
In vivo xenograft, 300 µg/kg i.v., day 7
ADC Metabolism Linker Chemistry Tumor Pharmacokinetics

DM4-Sme Cytotoxicity (KB Cell IC₅₀ = 0.026 nM) and Validated HPLC-DAD Quantification Method

DM4-Sme inhibits proliferation of KB human carcinoma cells with an IC₅₀ of 0.026 nM [1][2]. A validated HPLC-DAD method enables simultaneous quantification of free DM4 and S-methyl-DM4 in plasma and tumor tissue with a limit of detection of 0.025 μg/mL and limit of quantification of 0.06 μg/mL for both analytes, achieving linearity from 0.06–20 μg/mL [3]. This method has been applied to monitor payload release from 1959-sss/DM4 ADCs in preclinical models [3][4].

Cytotoxicity & Method
Analytical context
KB cell IC₅₀ 0.026 nM; co-quantification LOD/LOQ 0.025/0.06 µg/mL
Supports cytotoxicity assay interpretation and analytical method transfer for DM4-ADC studies
HPLC-DAD validated method; linear 0.06–20 µg/mL
Cytotoxicity Analytical Method Quality Control

Crystal Structure of DM4-Sme Bound to Tubulin Confirms Direct Microtubule Interaction

The crystal structure of tubulin in complex with L-DM4-SMe has been solved and deposited in the Protein Data Bank (PDB ID: 7E4Y), providing atomic-level evidence of direct binding to the tubulin heterodimer [1]. While this structure does not provide quantitative affinity data relative to comparators, it establishes the structural basis for DM4-Sme's microtubule-targeting activity and distinguishes it from maytansinoids for which analogous co-crystal structures may not be available.

Tubulin Co-crystal
Source review
PDB 7E4Y: tubulin–DM4-Sme complex
Structural binding evidence supports structure-based design; data to verify for quantitative affinity
X-ray crystallography
Structural Biology Tubulin Binding Crystallography

High-Impact Application Scenarios for DM4-Sme Procurement in ADC Research and Development


Quantitative Monitoring of DM4-Based ADC Tumor Payload Release via Co-Detection of DM4 and DM4-Sme

DM4-Sme serves as a primary tumor-associated metabolite of disulfide-linked DM4 ADCs. Laboratories developing or evaluating DM4-based conjugates require authentic DM4-Sme reference standard for HPLC-DAD or LC-MS/MS method development, calibration, and validation. The validated co-quantification method (LOD 0.025 μg/mL, LOQ 0.06 μg/mL for both analytes) [1][2] supports pharmacokinetic/pharmacodynamic studies that would be impossible to replicate with DM1-based systems due to the absence of S-methyl-DM1 metabolite. Procurement of DM4-Sme is essential for analytical method establishment and for generating comparative payload release data across different linker chemistries or antibody formats.

Mechanistic Studies of Maytansinoid Differential Microtubule Dynamics Suppression

For research groups investigating the structure-activity relationships of tubulin-targeting agents, DM4-Sme provides a defined intermediate phenotype between maytansine and S-methyl-DM1 in terms of microtubule dynamic instability suppression (73% vs. 45% vs. 84% at 100 nM) [3] and polymerization inhibition (IC₅₀ = 1.7 μM vs. 1.0 μM vs. 4.0 μM) [3]. DM4-Sme is the appropriate compound for experiments requiring a maytansinoid that strongly suppresses dynamic instability without achieving complete polymerization blockade, a profile that may correlate with distinct cellular response signatures.

ADC Linker Optimization: Comparing Cleavable vs. Non-Cleavable DM4 Conjugate Performance

DM4-Sme is generated only from disulfide-linked (cleavable) DM4 ADCs; thioether-linked conjugates do not release this metabolite [4]. Researchers optimizing linker chemistry for tumor-selective payload release require DM4-Sme as a reference standard to quantify the extent of cleavable linker processing in vitro and in vivo. Substitution with DM4 or other maytansinoids is not appropriate for studies specifically interrogating the S-methylation pathway or the contribution of lipophilic metabolites to bystander killing, as DM4-Sme is approximately 1000-fold more cytotoxic than hydrophilic linker-metabolites [4].

Structural and Computational Studies of Maytansinoid-Tubulin Interactions

The availability of a co-crystal structure of DM4-Sme bound to tubulin (PDB 7E4Y) [5] supports structure-based drug design efforts aimed at optimizing maytansinoid payloads for improved affinity, reduced aggregation, or altered metabolic stability. Procurement of DM4-Sme enables experimental validation of computational docking predictions and facilitates crystallographic or cryo-EM studies requiring authentic ligand for tubulin complex formation. This structural resource is unique among maytansinoid metabolites and represents a procurement driver for laboratories engaged in rational payload engineering.

Application
Selection Property
Validation Focus
DM4-ADC metabolite quantification
Co-detection analytical reference standard
PK/PD metabolite monitoring context
Microtubule dynamic instability assays
Reported differential suppression vs. maytansine and S-methyl-DM1
Tubulin dynamics endpoint interpretation
Cleavable-linker ADC profiling
S-methylated metabolite standard for linker processing studies
Bystander-killing metabolite context; non-cleavable linker differentiation
Tubulin–maytansinoid co-structure validation
Available co-crystal structure (PDB 7E4Y)
Ligand-based tubulin binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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